![molecular formula C22H17N3O2 B2740183 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide CAS No. 899974-31-3](/img/structure/B2740183.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide, also known as MRS1477, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, demonstrating its potential as a novel therapeutic agent.
Scientific Research Applications
Anticonvulsant Activity
This compound has shown promising results in the field of anticonvulsant activity . Compounds similar to it have been synthesized and evaluated for their anticonvulsant activity. They showed significant protection against tonic hind limb extensor phase in the maximal electroshock model (MES) at a dosage of 50 mg/kg, compared to the standard drug phenytoin . They also showed significant anticonvulsant activity by protection against pentylenetetrazole-induced generalized convulsions in the pentylenetetrazole model (PTZ) at a dosage of 100 mg/kg, compared to the standard drug diazepam .
Muscle Relaxant Activity
The compound has also been evaluated for its muscle relaxant activity . One of the synthesized compounds showed significant muscle relaxant activity (84.57%) by the rotarod and traction test model, comparing with diazepam as a standard drug .
Drug Development
The unique structure of this compound makes it suitable for studying various biological processes and developing innovative drug therapies. Its complex chemical structure can be used to develop new drugs with improved efficacy and fewer side effects.
Synthesis of Derivatives
The compound can be used as a base for synthesizing new derivatives with potential therapeutic applications . For example, a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives were synthesized .
Epilepsy Treatment
Given its anticonvulsant properties, this compound could potentially be used in the treatment of epilepsy . As epilepsy is a major neurological disorder affecting up to 5% of the world population, there is a continuing demand for new anticonvulsant agents .
Neurological Disorder Research
The compound’s anticonvulsant and muscle relaxant properties make it a valuable tool in neurological disorder research . It can be used to study the mechanisms of these disorders and evaluate the efficacy of potential treatments .
properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)14-13-20(24-25)16-9-11-17(12-10-16)23-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNCKQSNCZHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.